N-Boc-N'-Benzylidene-hydrazine

Overview

Description

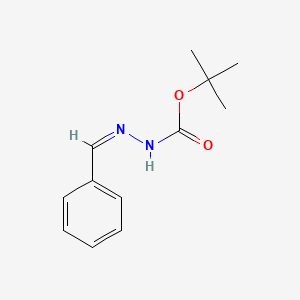

N-Boc-N'-Benzylidene-hydrazine is a hydrazine derivative featuring two distinct functional groups: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom and a benzylidene moiety (a Schiff base formed with benzaldehyde) on the adjacent nitrogen. This compound is typically synthesized through a multi-step pathway involving:

Protection: Introduction of the Boc group to a hydrazine precursor to stabilize the nitrogen against undesired reactions.

Condensation: Reaction of the Boc-protected hydrazine with benzaldehyde under acidic or thermal conditions to form the benzylidene group .

The Boc group enhances solubility in organic solvents and prevents side reactions during synthesis, making the compound valuable in medicinal chemistry and materials science. Its benzylidene moiety contributes to planar geometry, facilitating π-π stacking interactions in crystalline states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-Benzylidene-hydrazine typically involves the reaction of hydrazine derivatives with tert-butoxycarbonyl anhydride (Boc2O) and benzaldehyde. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. The general reaction scheme is as follows:

Formation of Boc-protected hydrazine: Hydrazine reacts with Boc2O in the presence of a base to form N-Boc-hydrazine.

Formation of N-Boc-N’-Benzylidene-hydrazine: N-Boc-hydrazine is then reacted with benzaldehyde to form N-Boc-N’-Benzylidene-hydrazine.

Industrial Production Methods

Industrial production methods for N-Boc-N’-Benzylidene-hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N’-Benzylidene-hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The benzylidene group can be reduced to form N-Boc-hydrazine.

Substitution: The Boc group can be removed under acidic conditions to yield free hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

Oxidation: Formation of azides or other oxidized derivatives.

Reduction: Formation of N-Boc-hydrazine.

Substitution: Formation of free hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

N-Boc-N'-Benzylidene-hydrazine is primarily employed as a protecting group for amines, allowing for selective reactions without interference from the hydrazine moiety. This feature is crucial in multi-step synthetic pathways, enabling chemists to construct complex molecules efficiently .

Table 1: Comparison of Protecting Groups

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| N-Boc-hydrazine | Carbonyl-based | Moderate | Acidic conditions |

| N-Cbz-hydrazine | Carbonyl-based | High | Hydrogenation |

| N-Fmoc-hydrazine | Carbonyl-based | Moderate | Basic conditions |

| This compound | Dual protection | High | Selective removal under mild conditions |

Medicinal Chemistry

Synthesis of Bioactive Compounds

Research indicates that this compound plays a significant role in synthesizing various bioactive compounds, including potential pharmaceuticals. Its ability to stabilize reactive intermediates makes it a valuable tool in drug development .

Case Study: RAD51-BRCA2 Interaction Disruption

In a study focusing on cancer therapeutics, researchers synthesized derivatives of this compound to disrupt the RAD51-BRCA2 protein-protein interaction. The resulting compounds demonstrated significant inhibitory effects on cell proliferation, showcasing the compound's potential in anticancer drug design .

Chemical Reactions

This compound can undergo various chemical transformations, including:

- Oxidation: The hydrazine moiety can be oxidized to form azides or other derivatives.

- Reduction: The benzylidene group can be reduced to yield free hydrazine derivatives.

- Substitution: The Boc group can be removed under acidic conditions to regenerate free hydrazine .

Industrial Applications

In industrial settings, this compound is utilized for producing chemical intermediates and reagents. Its stability and reactivity profile make it suitable for large-scale synthesis processes where precision and yield are critical.

Unique Properties and Mechanism of Action

The dual protection mechanism provided by the Boc and benzylidene groups allows for enhanced stability and selectivity during synthetic reactions. This feature enables chemists to perform complex transformations while minimizing side reactions .

Mechanism of Action

The mechanism of action of N-Boc-N’-Benzylidene-hydrazine primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety from unwanted reactions during synthetic processes. The benzylidene group can be selectively removed under specific conditions, allowing for the controlled release of the hydrazine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Boc vs. Acetyl Protection : Boc offers superior steric protection and stability compared to acetyl, which may hydrolyze under acidic conditions .

- Benzylidene vs. Acyl Groups : Benzylidene hydrazines exhibit greater conformational flexibility than acylhydrazines, which adopt rigid planar structures .

Key Observations :

- Boc protection requires coupling reagents like HATU for high yields (>80%) .

- Halogenated aldehydes generally result in lower yields due to steric and electronic effects .

Physicochemical Properties

* Estimated based on similar Boc-protected compounds.

Key Observations :

- Boc protection lowers melting points compared to acylhydrazines due to reduced hydrogen-bonding capacity.

- Halogenation (e.g., Cl, Br) increases melting points via enhanced van der Waals forces .

Key Observations :

Biological Activity

N-Boc-N'-Benzylidene-hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a benzylidene group and a Boc (tert-butyloxycarbonyl) protecting group, is part of a larger class of hydrazones known for their diverse pharmacological properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Where:

- is the benzyl group.

- is the hydrazine moiety.

The synthesis typically involves the reaction of an appropriate hydrazine with a benzaldehyde derivative under acidic or basic conditions, followed by the introduction of the Boc protecting group to enhance stability and solubility.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study indicated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against several pathogens .

2. Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

3. Antitumor Activity

The compound has shown promise in antitumor applications. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The growth inhibition was quantified using IC50 values, with some derivatives achieving values as low as 1 µM . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with an MIC of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, suggesting potential applications in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was evaluated using the DPPH assay. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid .

Case Study 3: Antitumor Mechanism Exploration

Research exploring the antitumor mechanisms revealed that this compound induced apoptosis in T47D breast cancer cells by activating caspase-3 and caspase-9 pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations when treated with the compound at concentrations above 5 µM .

Data Tables

Q & A

Q. Basic: What are the optimal synthetic routes for preparing N-Boc-N'-Benzylidene-hydrazine?

Methodological Answer:

The synthesis typically involves a condensation reaction between a Boc-protected hydrazine and a benzaldehyde derivative. Key steps include:

- Reagents : Use Boc-protected hydrazine (e.g., N-Boc-hydrazine) and substituted benzaldehydes under acidic or neutral conditions.

- Conditions : Reactions are often conducted in ethanol or methanol at reflux (60–80°C) for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC is recommended to isolate the hydrazone product .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of hydrazine to aldehyde) and monitor reaction progress via TLC .

Example Protocol :

"In a study of analogous hydrazones, benzoyl chloride derivatives were condensed with hydrazides in the presence of NaOH, followed by recrystallization from ethanol to achieve >80% purity ."

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify the Boc group (tert-butyl signals at δ ~1.4 ppm for 1H and ~28 ppm for 13C) and the benzylidene proton (δ ~8.3 ppm for CH=N) .

- IR Spectroscopy : Confirm the C=O stretch of the Boc group (~1680–1720 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly loss of the Boc group (-C₄H₈O₂) .

Data Contradiction Tip :

Discrepancies in NMR integration may arise from tautomerism (e.g., keto-enol forms). Use DEPT-135 or 2D HSQC to resolve ambiguities .

Q. Advanced: How do solvent polarity and temperature affect reaction pathways in hydrazone formation?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, accelerating condensation, while non-polar solvents (e.g., toluene) may favor side reactions like Schiff base formation .

- Temperature Control : Higher temperatures (>80°C) risk Boc deprotection ; use mild conditions (<60°C) to preserve the protecting group .

- Case Study :

In microwave-assisted syntheses, ethanol at 70°C improved yields of hydrazones by 20% compared to room-temperature reactions .

Q. Advanced: How can researchers resolve contradictions in spectral data interpretation for hydrazone derivatives?

Methodological Answer:

- Contradiction Source : Overlapping NMR signals (e.g., aromatic protons vs. CH=N) or inconsistent melting points due to polymorphism.

- Resolution Strategies :

- Use 2D NMR (COSY, NOESY) to assign overlapping protons .

- Compare experimental IR data with computational (DFT) predictions for C=N and N-H stretches .

- Perform X-ray crystallography to confirm solid-state structure, especially for polymorphic forms .

Example :

A study on benzohydrazides reported conflicting 13C NMR assignments resolved via HMBC correlations to identify the hydrazone carbonyl at δ ~160 ppm .

Q. Advanced: What design principles guide structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

- Substituent Variation : Modify the benzylidene aryl group (e.g., electron-withdrawing groups like -NO₂ enhance electrophilicity) to probe bioactivity .

- Boc Group Role : Assess its steric and electronic impact on reactivity by comparing with unprotected analogs .

- Biological Assay Design :

- Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .

- Evaluate anticancer potential using MTT assays on cell lines (e.g., MCF-7, HeLa) .

Case Study :

A Boc-protected piperazine derivative showed 95% retention of the Boc group when reacted at 50°C for 2 hours, versus 60% at 80°C .

Properties

IUPAC Name |

tert-butyl N-[(Z)-benzylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKATZANDADGPR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24469-50-9 | |

| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.